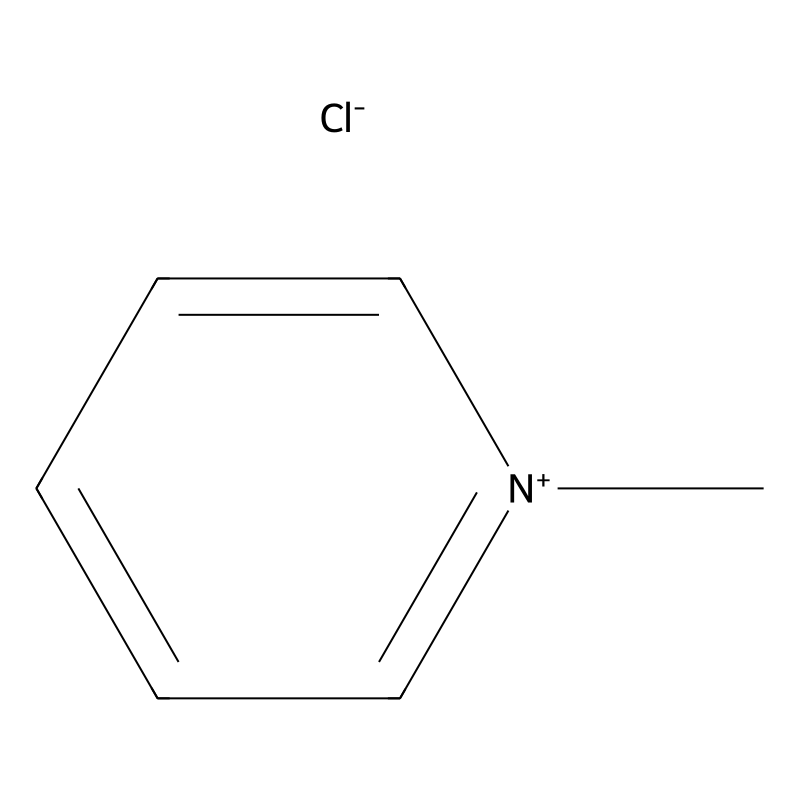1-Methylpyridinium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
A Cation in Ionic Liquids
1-Methylpyridinium is a common cation in ionic liquids, a type of salt with a liquid melting point. These liquids have unique properties like high thermal stability and wide electrochemical windows, making them valuable in various scientific fields, including catalysis, electrochemistry, and separation science .
A Precursor for Other Pyridinium Compounds
1-Methylpyridinium chloride can be used as a starting material for the synthesis of other pyridinium compounds, which are a diverse group of molecules with various applications in research and industry. These applications include pharmaceuticals, agrochemicals, and materials science .
A Model Compound for Toxicity Studies
While limited research directly investigates 1-Methylpyridinium chloride's toxicity, some studies have used it as a model compound to understand the potential health effects of structurally similar pyridinium compounds. However, it's important to note that findings from these studies might not directly translate to the specific toxicity of 1-Methylpyridinium chloride .
1-Methylpyridinium chloride is an organic compound with the molecular formula C₆H₈ClN. It is a quaternary ammonium salt derived from 1-methylpyridine, where a chloride ion is associated with the positively charged nitrogen atom. This compound appears as a white crystalline solid and is known for its solubility in polar solvents, particularly water. It exhibits a variety of properties that make it useful in both industrial and laboratory settings, including its role as a catalyst and its application in organic synthesis.
1-MPyCl itself does not have a well-defined mechanism of action in biological systems. Its primary function lies in its role as a precursor for ionic liquids, which exhibit various mechanisms depending on their specific design.
- Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, facilitating the formation of new compounds.
- Electrophilic Aromatic Substitution: The compound can act as an electrophile in reactions involving aromatic compounds.
- Reductive Reactions: It can also participate in reduction processes when paired with appropriate reducing agents.
These reactions highlight its versatility in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals .
The synthesis of 1-methylpyridinium chloride can be achieved through several methods, including:
- Direct Quaternization: Reacting 1-methylpyridine with hydrochloric acid or another chlorinating agent.
- Sulfate Route: Using 4-methylbenzenesulfonic acid to form the corresponding sulfonium salt, which can then be converted to the chloride.
- Electrochemical Synthesis: Employing electrochemical methods to generate the compound from precursors under controlled conditions.
Each of these methods offers different advantages concerning yield, purity, and environmental impact .
1-Methylpyridinium chloride finds applications in various fields:
- Catalysis: Used as a catalyst in organic reactions, especially in the synthesis of complex molecules.
- Pharmaceuticals: Its derivatives are explored for potential use in drug formulation and delivery systems.
- Agricultural Chemicals: It serves as an intermediate in the production of agrochemicals.
These applications underscore its importance in both industrial chemistry and research settings .
Interaction studies involving 1-methylpyridinium chloride focus primarily on its reactivity with other chemical species. For instance:
- Complex Formation: It can form complexes with various anions and cations, influencing reaction pathways.
- Biological Interactions: Preliminary studies suggest interactions with cellular components, although detailed mechanisms remain to be fully elucidated.
Understanding these interactions is crucial for optimizing its use in synthetic applications and assessing its biological effects .
Several compounds share structural similarities with 1-methylpyridinium chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| N-Methylpyridinium | C₆H₈N⁺ | Lacks chloride; used primarily as a solvent |
| 4-Dodecyl-1-methylpyridinium | C₁₈H₃₂ClN | Longer alkyl chain; used in surfactant applications |
| 1-Ethylpyridinium Chloride | C₇H₉ClN | Similar structure; different alkyl group influences properties |
These compounds exhibit unique properties that differentiate them from 1-methylpyridinium chloride while sharing common functionalities due to their pyridinium structure. The variations in alkyl chain length or substituents significantly affect their reactivity and applications .
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant
Other CAS
7680-73-1








